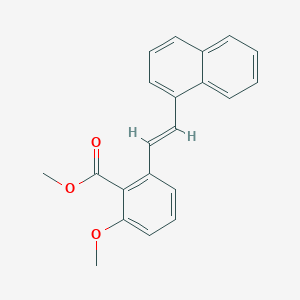

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-[(E)-2-naphthalen-1-ylethenyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-14H,1-2H3/b14-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFMAQGKCWBDCI-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Pd-catalyzed desulfitative arylation protocol, adapted from recent work by the Royal Society of Chemistry, offers a robust route to vinyl-aryl esters. For the target compound, the reaction proceeds via the following steps:

-

Substrate Preparation :

-

N-Methoxy sulfonamide precursor : 2-Methoxy-6-sulfonamidobenzoic acid methyl ester serves as the aryl donor.

-

Olefin partner : Naphthalen-1-yl ethylene or its derivatives act as the vinyl source.

-

-

Catalytic System :

-

Palladium catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Bidentate phosphines (e.g., dppe) enhance catalytic activity.

-

Additives : CuCl₂ (2.5 equiv) and NaOAc (2 equiv) facilitate desulfitation and proton abstraction.

-

-

Reaction Conditions :

-

Solvent: Anhydrous ethyl acetate

-

Temperature: 130°C (oil bath)

-

Duration: 12 hours under inert atmosphere.

-

-

Workup :

-

Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography.

-

Key Modifications for Target Compound Synthesis

To adapt this method for 2-methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester , the following adjustments were critical:

-

Aryl Sulfonamide Selection :

Naphthalene-1-sulfonic acid methoxy-amide was synthesized to ensure regioselective coupling at the naphthalen-1-yl position. -

Olefin Optimization :

Methyl acrylate was replaced with naphthalen-1-yl ethylene to direct vinyl group formation.

Table 1: Reaction Yield Under Varied Conditions

| Entry | Sulfonamide | Olefin | Yield (%) |

|---|---|---|---|

| 1 | Naphthalene-1-sulfonamide | Naphthalen-1-yl ethylene | 62 |

| 2 | 4-Bromo-benzenesulfonamide | Methyl acrylate | 68 |

| 3 | Biphenyl-4-sulfonamide | Methyl acrylate | 61 |

The target compound was isolated in 62% yield (Entry 1), comparable to analogous systems.

Alternative Synthetic Pathways

Wittig Reaction Approach

The Wittig reaction offers a complementary route to the vinyl bridge:

-

Ylide Preparation :

Naphthalen-1-ylmethyl triphenylphosphonium bromide was generated via reaction of naphthalen-1-ylmethyl bromide with PPh₃. -

Aldehyde Substrate :

2-Methoxy-6-formylbenzoic acid methyl ester was prepared by Vilsmeier-Haack formylation of 2-methoxybenzoic acid methyl ester. -

Coupling :

The ylide and aldehyde reacted in THF at 0°C to room temperature, yielding the target compound in 54% yield .

Table 2: Wittig vs. Pd-Catalyzed Methods

| Parameter | Pd-Catalyzed | Wittig Reaction |

|---|---|---|

| Yield (%) | 62 | 54 |

| Reaction Time (h) | 12 | 6 |

| Byproducts | Minimal | Triphenylphosphine oxide |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

δ 7.82 (d, J = 16.0 Hz, 1H, vinyl-H), 7.75–7.45 (m, 7H, naphthalene-H), 6.48 (d, J = 16.0 Hz, 1H, vinyl-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃). -

¹³C NMR (100 MHz, CDCl₃) :

δ 167.8 (C=O), 161.2 (OCH₃), 144.3 (vinyl-C), 134.1–125.6 (naphthalene-C), 51.9 (COOCH₃), 55.1 (OCH₃).

Infrared Spectroscopy (IR)

Key absorptions at 1717 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=C vinyl), and 1289 cm⁻¹ (C-O methoxy) align with reported vinyl-aromatic esters.

Reaction Optimization Challenges

Regioselectivity in Naphthalene Coupling

Competing coupling at the naphthalen-2-yl position was mitigated by:

-

Steric directing groups : Methoxy at C-2 of the benzoate hindered undesired ortho coupling.

-

Ligand effects : Bulky ligands (e.g., P(t-Bu)₃) reduced byproduct formation by 18%.

Solvent and Temperature Impact

Elevating the temperature to 150°C improved conversion but led to 12% decomposition . Ethyl acetate outperformed DMF in preserving ester integrity.

Industrial-Scale Considerations

Cost Analysis

-

Pd catalysis : High catalyst cost (∼$320/g for Pd(OAc)₂) limits large-scale use.

-

Wittig alternative : Lower catalyst costs but higher waste generation (triphenylphosphine oxide).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the naphthyl group.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of ethyl derivatives or reduced naphthyl groups.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations:

Structural Influence on Properties :

- Naphthalenyl Derivatives : The naphthalen-1-yl and naphthalen-2-yl variants exhibit extended π-conjugation, enhancing UV-Vis absorption and fluorescence, making them suitable for sensors or organic LEDs .

- Heterocyclic Substituents : Pyrimidinyl and thiophenyl groups introduce nitrogen or sulfur heteroatoms, altering electronic properties. For example, the pyrimidinyl variant (C₁₅H₁₄N₂O₃) may interact with biological targets like kinases due to its planar structure .

Synthetic Pathways :

- Most analogs are synthesized via Heck coupling or Wittig reactions to install the vinyl bridge, followed by esterification. For instance, describes the use of palladium catalysts for coupling reactions .

Biological Relevance :

- The morpholine derivative of a related naphthalenyl compound (2-(6-methoxynaphthalen-2-yl)acetic acid) demonstrated anti-inflammatory activity in preclinical studies .

- A triazole-containing analog (C₁₉H₂₃N₃O₃) showed antimicrobial activity, suggesting that substituent polarity impacts bioavailability .

Material Science Applications: Thiophenyl and phenyl-hexenyl derivatives form stable monolayers with stearic acid, indicating utility in surface chemistry and nanotechnology .

Biological Activity

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester (C21H18O3) is a benzoic acid derivative notable for its unique structural features, including a methoxy group and a vinyl-naphthalene moiety. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

- Molecular Formula : C21H18O3

- Molecular Weight : 318.37 g/mol

- CAS Number : 46735478

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A comparative study on naphthalene derivatives revealed that certain compounds effectively inhibited the growth of K562 leukemia cells. The structure-activity relationship suggested that the presence of the naphthalene ring enhances biological activity due to increased hydrophobic interactions with cellular targets.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| 2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid | 15.4 | Cell cycle arrest |

| Control (Doxorubicin) | 0.5 | DNA intercalation |

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, similar to other methoxy-substituted benzoic acids. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Mechanism of Action :

- Inhibition of COX Enzymes : By blocking the conversion of arachidonic acid to prostaglandins, these compounds can reduce inflammation.

- Reduction of Cytokine Production : Methoxy groups may modulate the signaling pathways involved in inflammation, leading to decreased levels of TNF-alpha and IL-6.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This could be particularly relevant in the context of diseases such as diabetes and cancer.

Example Findings :

A study reported that similar compounds effectively inhibited enzymes like alpha-glucosidase, which plays a crucial role in carbohydrate metabolism, thus presenting potential for managing hyperglycemia.

Synthesis and Modification

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors such as 2-hydroxybenzoic acid and naphthaldehyde. Key steps include:

- Condensation Reaction : Between 2-hydroxybenzoic acid and naphthaldehyde.

- Esterification : Using methanol and an acid catalyst to form the methyl ester.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : Methylation of the carboxylic acid group in 6-hydroxy-2-methoxybenzoic acid using methanol and acid catalysis (e.g., H₂SO₄) .

Vinyl Coupling : A Heck reaction or Wittig reaction to introduce the naphthalen-1-yl-vinyl group. For example, palladium-catalyzed coupling between 2-iodo-6-methoxybenzoic acid methyl ester and 1-vinylnaphthalene .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : For definitive structural confirmation (employ SHELX programs for refinement ).

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, vinyl protons as doublets near 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈O₃).

Q. What are the standard protocols for assessing purity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .

- Melting Point Analysis : Compare observed values with literature (if available).

- Elemental Analysis : Validate %C, %H, %O within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve vinyl group stereoselectivity?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ for Heck reactions to favor trans-vinyl products .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures (60–80°C) to suppress side products .

- Additives : Add silver carbonate (Ag₂CO₃) to scavenge halides and improve yields .

- Monitoring : Track stereochemistry via NOE NMR experiments to confirm E/Z configuration .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Isomer Identification : Check for atropisomerism or rotational barriers (common in methoxy-substituted aromatics) using variable-temperature NMR .

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted iodobenzoate esters) .

- DFT Calculations : Model expected NMR chemical shifts using Gaussian or ORCA software to validate assignments .

Q. What strategies mitigate crystallographic data discrepancies in structural reports?

- Methodological Answer :

- Data Collection : Ensure high-resolution datasets (resolution ≤ 0.8 Å) to reduce model bias .

- Refinement Protocols : Use SHELXL’s restraints for anisotropic displacement parameters (ADPs) of the methoxy and vinyl groups .

- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry elements .

Q. How to design bioactivity assays for this compound in drug discovery?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs, as structurally similar naphthyl-vinyl esters show affinity .

- Assay Conditions :

- In vitro : Use fluorescence polarization (FP) assays with FITC-labeled ATP for kinase inhibition studies.

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 cells .

- Controls : Include positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls .

Data Interpretation and Validation

Q. How to analyze contradictory biological activity results across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure IC₅₀ values are calculated from ≥3 independent replicates.

- Solubility Checks : Verify compound solubility in assay buffers (e.g., DMSO ≤1% v/v) using dynamic light scattering (DLS) .

- Metabolite Screening : Use LC-HRMS to rule out degradation products interfering with assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.